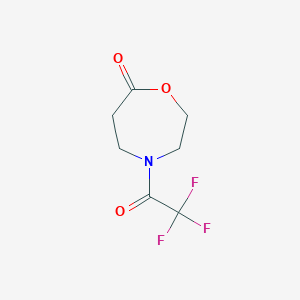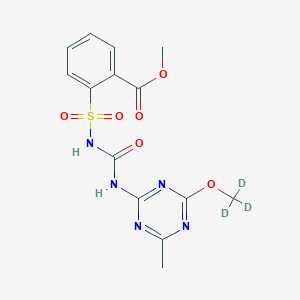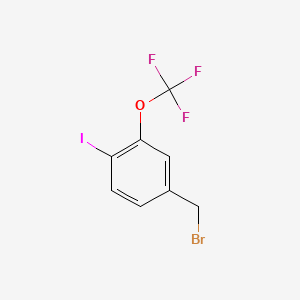
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F4O It is characterized by the presence of a phenyl group attached to a propanone backbone, with four fluorine atoms substituting the hydrogen atoms at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one typically involves the fluorination of 1-phenylpropan-1-one. One common method is the reaction of 1-phenylpropan-1-one with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient scaling up of the production process while ensuring consistent product quality. The use of advanced fluorinating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to modulate apoptotic pathways in neurons, thereby preventing cell death under stress conditions . The compound may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but with three fluorine atoms instead of four.
2,2,3,3-Tetrafluoro-1-propanol: Similar fluorinated backbone but with an alcohol group instead of a ketone group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
Uniqueness
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of four fluorine atoms enhances its electron-withdrawing effects, making it a valuable intermediate in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
2267-65-4 |
|---|---|
Molekularformel |
C9H6F4O |
Molekulargewicht |
206.14 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(9(11,12)13)7(14)6-4-2-1-3-5-6/h1-5,8H |
InChI-Schlüssel |
MGVPMFSYZYUVSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



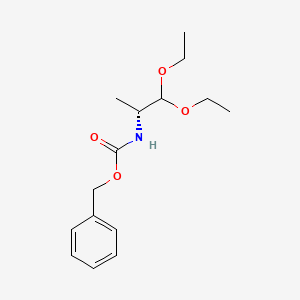
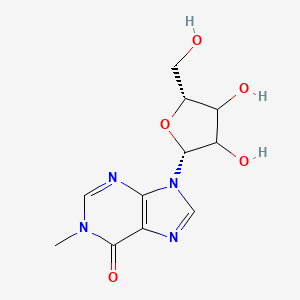
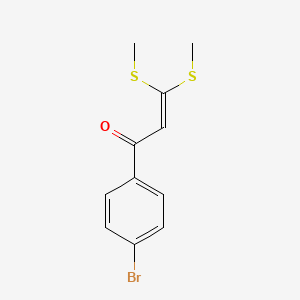
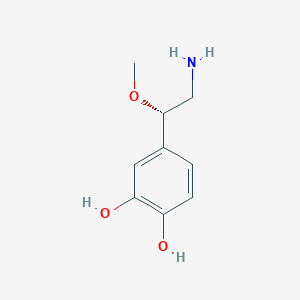
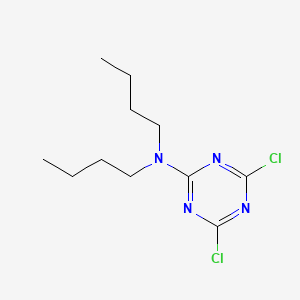
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)


